molecular formula C20H14N2 B8244298 2,7-Di(pyridin-4-yl)naphthalene

2,7-Di(pyridin-4-yl)naphthalene

Cat. No.: B8244298
M. Wt: 282.3 g/mol
InChI Key: LIPOZGCLMORYQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-Di(pyridin-4-yl)naphthalene is an organic compound that features a naphthalene core substituted with pyridine rings at the 2 and 7 positions. This compound is of interest due to its unique structural properties, which make it useful in various scientific and industrial applications, particularly in the field of materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,7-Di(pyridin-4-yl)naphthalene can be synthesized through a Suzuki-Miyaura coupling reaction. This reaction involves the coupling of 2,7-dibromonaphthalene with 4-pyridylboronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium. The reaction is typically carried out in a solvent like toluene or ethanol, under basic conditions provided by potassium carbonate .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the Suzuki-Miyaura coupling reaction is scalable and can be adapted for industrial synthesis. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

2,7-Di(pyridin-4-yl)naphthalene primarily undergoes substitution reactions due to the presence of the pyridine rings. It can also participate in coordination chemistry, forming complexes with various metal ions.

Common Reagents and Conditions

Major Products

The major products of these reactions include substituted derivatives of this compound and metal-organic frameworks (MOFs) where the compound acts as a ligand .

Mechanism of Action

The mechanism of action of 2,7-Di(pyridin-4-yl)naphthalene largely depends on its role as a ligand in coordination chemistry. The pyridine rings can donate electron pairs to metal ions, forming stable complexes. These interactions can influence the electronic properties of the metal centers, which is crucial in catalysis and other applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,7-Di(pyridin-4-yl)naphthalene is unique due to its specific substitution pattern, which can influence the geometry and properties of the resulting metal complexes. This makes it particularly valuable in the design of MOFs with specific structural and functional characteristics .

Properties

IUPAC Name

4-(7-pyridin-4-ylnaphthalen-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2/c1-3-18(16-5-9-21-10-6-16)13-20-14-19(4-2-15(1)20)17-7-11-22-12-8-17/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIPOZGCLMORYQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)C3=CC=NC=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.